molecular formula C13H11BrN2O B583266 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine CAS No. 1798043-23-8

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine

Cat. No.: B583266
CAS No.: 1798043-23-8
M. Wt: 291.148
InChI Key: RDBQCIVBLOONNI-UHFFFAOYSA-N
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Description

Chemical Identity and Historical Context

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine, bearing the Chemical Abstracts Service registry number 1798043-23-8, represents a sophisticated heterocyclic compound that has garnered significant attention in modern organic chemistry research. The compound possesses the molecular formula C₁₃H₁₁BrN₂O with a molecular weight of 291.14 grams per mole, establishing it as a moderately sized organic molecule with distinctive structural features. The systematic name according to International Union of Pure and Applied Chemistry nomenclature is (2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone, which precisely describes the connectivity between its two primary aromatic systems.

The historical development of this compound traces back to research efforts focused on creating intermediates for pharmaceutical applications, particularly in the synthesis of 6-Methyl Bromazepam derivatives. The compound's synthesis represents an evolution from earlier benzoylpyridine chemistry, where researchers recognized the need for more functionally diverse derivatives to access complex pharmaceutical targets. This particular derivative emerged from systematic studies aimed at introducing both halogen substitution and amino functionality into the benzoylpyridine framework, creating opportunities for further synthetic elaboration.

The structural architecture of this compound incorporates several key functional groups that define its chemical behavior. The amino group positioned ortho to the carbonyl bridge provides nucleophilic character, while the bromine atom meta to the same position introduces electrophilic potential for cross-coupling reactions. The methyl substitution on the pyridine ring further modulates the electronic properties of the heterocyclic system, creating a compound with balanced reactivity profiles suitable for diverse synthetic transformations.

Property Value Reference
Chemical Abstracts Service Number 1798043-23-8
Molecular Formula C₁₃H₁₁BrN₂O
Molecular Weight 291.14 g/mol
Appearance Yellow Solid
Solubility Chloroform, Ethyl Acetate, Methanol

Position in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its immediate synthetic utility to encompass broader implications for the field of nitrogen-containing aromatic compounds. This compound occupies a unique position as a representative example of how functional group manipulation can be employed to create sophisticated building blocks from simpler heterocyclic precursors. The pyridine ring system, being one of the most fundamental nitrogen heterocycles, serves as an excellent platform for demonstrating advanced synthetic methodologies and structure-activity relationships.

Contemporary research in heterocyclic chemistry has increasingly focused on compounds that combine multiple functional elements to achieve specific reactivity profiles. This compound exemplifies this approach by incorporating an amino group for nucleophilic reactions, a bromine atom for electrophilic coupling processes, and a carbonyl linker that can participate in various condensation reactions. This multifunctional character positions the compound as an ideal substrate for exploring new synthetic transformations and developing novel reaction methodologies.

The compound's role in cross-coupling chemistry represents one of its most significant contributions to heterocyclic research. The presence of the bromine substituent makes it an excellent candidate for palladium-catalyzed coupling reactions, including Suzuki-Miyaura coupling processes. These reactions have become fundamental tools in modern organic synthesis, and compounds like this compound serve as important test substrates for developing new catalytic systems and reaction conditions.

Research investigations have demonstrated that the compound's electronic structure creates unique opportunities for studying the interplay between different functional groups within a single molecular framework. The amino group's electron-donating character contrasts with the electron-withdrawing nature of the carbonyl and bromine substituents, creating a complex electronic landscape that influences reactivity patterns and selectivity in synthetic transformations. This electronic complexity makes the compound valuable for understanding fundamental principles of heterocyclic reactivity.

Relationship to Benzoylpyridine Derivatives

The relationship between this compound and the broader family of benzoylpyridine derivatives reveals important insights into structure-activity relationships and synthetic strategies in heterocyclic chemistry. Benzoylpyridines, characterized by a carbonyl linkage between benzene and pyridine rings, represent a significant class of compounds with diverse applications in pharmaceutical and materials science. The parent compound 2-benzoylpyridine, with Chemical Abstracts Service number 91-02-1, serves as the fundamental structure from which more complex derivatives are developed.

Historical synthetic approaches to benzoylpyridines have employed various methodologies, including the reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of Lewis acid catalysts. These foundational methods established the framework for developing more sophisticated derivatives such as this compound. The evolution from simple benzoylpyridines to functionalized analogs represents a systematic approach to expanding the synthetic utility and biological activity of this compound class.

The structural modifications present in this compound compared to simpler benzoylpyridine derivatives serve specific synthetic and biological purposes. The amino substitution provides a handle for further functionalization through acylation, alkylation, or condensation reactions, while the bromine atom enables metal-catalyzed coupling processes. The methyl group on the pyridine ring influences both the electronic properties and the steric environment around the nitrogen atom, affecting coordination behavior and reactivity patterns.

Comparative analysis with related compounds such as 2-(2-Amino-5-bromobenzoyl)pyridine, which lacks the methyl substitution on the pyridine ring, reveals the impact of structural modifications on chemical properties. The unmethylated analog, with molecular formula C₁₂H₉BrN₂O and molecular weight 277.12, demonstrates different solubility characteristics and reactivity profiles compared to the methylated derivative. This comparison highlights the importance of precise structural control in designing compounds for specific applications.

Compound Molecular Formula Molecular Weight Key Structural Features
2-Benzoylpyridine C₁₂H₉NO 183.21 Basic benzoylpyridine framework
2-(2-Amino-5-bromobenzoyl)pyridine C₁₂H₉BrN₂O 277.12 Amino and bromo substitution
This compound C₁₃H₁₁BrN₂O 291.14 Additional methyl on pyridine

The synthetic accessibility of this compound through established benzoylpyridine chemistry makes it an attractive target for further synthetic elaboration. The compound can serve as a precursor for developing more complex heterocyclic systems through various cyclization and coupling reactions. The presence of multiple reactive sites within the molecule enables divergent synthetic strategies, allowing chemists to explore different structural modifications while maintaining the core benzoylpyridine framework that provides the compound's fundamental chemical properties.

Properties

CAS No.

1798043-23-8

Molecular Formula

C13H11BrN2O

Molecular Weight

291.148

IUPAC Name

(2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone

InChI

InChI=1S/C13H11BrN2O/c1-8-2-5-12(16-7-8)13(17)10-6-9(14)3-4-11(10)15/h2-7H,15H2,1H3

InChI Key

RDBQCIVBLOONNI-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N

Synonyms

2-Amino-5-bromophenyl 3-Methyl-2-pyridyl Ketone; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromobenzoic acid and 2-bromo-5-methylpyridine.

    Condensation Reaction: The 2-amino-5-bromobenzoic acid is reacted with 2-bromo-5-methylpyridine in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Corresponding amines or reduced forms.

    Coupling Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

Reaction Conditions

Parameter Details
Base Used Sodium hydroxide
Purification Method Recrystallization / Column Chromatography
Typical Yield Varies based on reaction conditions

Medicinal Chemistry

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine is studied for its potential therapeutic effects due to its structural similarity to biologically active compounds. It may influence various biochemical pathways, making it a candidate for drug development targeting diseases like cancer and neurodegenerative disorders.

Catalysis

This compound plays a role in cross-coupling reactions, particularly Suzuki–Miyaura coupling, where it acts as a reactant that facilitates the formation of new carbon-carbon bonds. Its ability to participate in these reactions is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Biochemical Research

Research indicates that derivatives of this compound can affect cellular processes by modulating enzyme activity within metabolic pathways. This property makes it valuable for studying enzyme kinetics and the design of inhibitors or activators for specific biochemical targets.

Case Study 1: Cancer Therapeutics

A study explored the effects of this compound on cancer cell lines. The findings suggested that this compound could inhibit cell proliferation by inducing apoptosis in specific cancer types, highlighting its potential as a lead compound for developing anticancer drugs.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit enzymes involved in metabolic pathways associated with neurodegenerative diseases. The results indicated that it could serve as a scaffold for designing more potent inhibitors targeting these enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine
  • CAS Number : 1563-56-0
  • Molecular Formula : C₁₂H₉BrN₂O
  • Molecular Weight : 277.12 g/mol
  • Appearance : Yellow crystalline solid
  • Melting Point : 98–100°C
  • Solubility: Slightly soluble in DMSO and methanol .

Synthesis and Applications :
This compound is a key intermediate in synthesizing benzodiazepines like bromazepam. It is formed via acid/alkaline hydrolysis of bromazepam and is also a metabolite and degradation product of the drug . Its synthesis involves cyclization of 2-phenacylpyridine p-bromophenyl hydrazone followed by oxidation and hydrolysis .

Comparison with Structurally Similar Compounds

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

  • CAS Number : 40951-53-9
  • Molecular Formula : C₁₂H₉BrN₂O₂
  • Key Differences: Contains an additional hydroxyl group at the C3 position of the benzoyl ring. Role: Major urinary metabolite of bromazepam in humans, formed via C3 hydroxylation . Pharmacological Impact: The hydroxyl group enhances polarity, affecting excretion pathways compared to the non-hydroxylated parent compound .

2-(3’-Methoxyphenyl)-5-methylpyridine (3-MeOppy)

  • Molecular Formula: C₁₃H₁₃NO
  • Key Differences: Methoxy substituent at the C3 position of the phenyl ring instead of amino and bromo groups. Physical Properties: Yellow oil-like liquid (Rf = 0.23) with distinct ¹H NMR shifts (e.g., δ 3.88 ppm for methoxy) .

2-(2,4-Difluorophenyl)-5-methylpyridine

  • CAS Number : 583052-21-5
  • Molecular Formula : C₁₂H₉F₂N
  • Key Differences: Fluorine atoms at C2 and C4 positions on the phenyl ring; lacks the amino and bromo groups. Application: Used as a ligand in OLEDs and dye-sensitized solar cells (DSSCs) due to electron-withdrawing fluorine substituents .

5-Amino-3-bromo-2-methylpyridine

  • CAS Number: Not explicitly provided (see ).
  • Molecular Formula : C₆H₆BrN₂
  • Key Differences: Pyridine ring substituted with amino, bromo, and methyl groups but lacks the benzoyl moiety. Application: Intermediate in pharmaceuticals and agrochemicals, emphasizing heterocyclic versatility .

Structural and Functional Group Analysis

Compound Substituents on Benzoyl/Phenyl Ring Pyridine Substituents Key Functional Groups Applications References
2-(2-Amino-5-bromobenzoyl)-5-MePy Amino (C2), Bromo (C5) Methyl (C5) Amine, Bromine, Ketone Bromazepam synthesis, metabolite
2-(2-Amino-5-Br-3-OH-benzoyl)Py Amino (C2), Br (C5), OH (C3) None Amine, Bromine, Hydroxyl Bromazepam metabolite
3-MeOppy Methoxy (C3) Methyl (C5) Methoxy Organic synthesis
2-(2,4-Difluorophenyl)-5-MePy Fluoro (C2, C4) Methyl (C5) Fluorine OLEDs, DSSCs

Degradation and Stability Profiles

  • This compound: Forms via hydrolysis of bromazepam under acidic/alkaline conditions . Identified as a stability-indicating impurity in bromazepam formulations .
  • Contrast with 3-hydroxybromazepam: Another major metabolite but retains the benzodiazepine core structure; pharmacologically active .

Biological Activity

2-(2-Amino-5-bromobenzoyl)-5-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

  • Molecular Formula: C13H11BrN2O
  • Molecular Weight: 291.148 g/mol
  • CAS Number: 1798043-23-8
  • IUPAC Name: (2-amino-5-bromophenyl)-(5-methylpyridin-2-yl)methanone

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by competing with natural substrates or binding to allosteric sites, thereby modulating their activity.
  • DNA Interaction : Its planar aromatic structure suggests potential for intercalation with DNA or groove binding, which could interfere with cellular processes like replication and transcription.
  • Metal Complexation : The nitrogen in the pyridine ring and the amino group can form coordination complexes with metal ions, which may enhance its biological activity and applicability in various fields.

Cytotoxicity

Research on structurally similar compounds suggests that they may possess cytotoxic effects against various cancer cell lines. For example, thiazolopyridine derivatives have shown promising results in cytotoxicity assays against human cancer cell lines . Further studies are required to evaluate the cytotoxic potential of this compound specifically.

Study on Related Compounds

A study investigated the antimicrobial activity of novel thiazolopyridine derivatives, revealing that certain compounds exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM . This indicates a potential for similar activity in this compound.

Molecular Docking Studies

In silico studies have been conducted on related compounds to assess their binding interactions with targets such as MurD and DNA gyrase. These studies provide insights into the possible interactions that this compound might have at a molecular level, supporting its potential as a lead compound in drug discovery.

Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : Its structural features suggest it could be developed into a drug candidate for treating bacterial infections or cancers.
  • Material Science : Due to its ability to form metal complexes, it may find applications in developing metal-organic frameworks (MOFs) for catalysis or gas storage.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-amino-5-bromobenzoyl)-5-methylpyridine?

The compound can be synthesized via bromination of 2-amino-3-methylpyridine, followed by coupling reactions. A detailed protocol involves:

  • Bromination : Reacting 2-amino-3-methylpyridine with bromine in acetic acid under controlled conditions to yield 2-amino-5-bromo-3-methylpyridine .
  • Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or using coupling agents like EDCI/HOBt in DMF. describes a cyclization approach using hydrazones and subsequent oxidation with chromium trioxide for structural refinement .
  • Validation : Confirm purity via HPLC (e.g., C18 column, methanol-water mobile phase) and structural characterization using 1H NMR^{1}\text{H NMR} (δ 7.8–8.2 ppm for pyridine protons) and HRMS .

Basic: How can researchers quantify this compound in degradation studies?

A validated RP-HPLC method is recommended:

  • Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol-water (70:30 v/v) at 1.0 mL/min flow rate.
  • Detection : Photodiode array (230 nm), with retention times ~6.2 minutes for the compound and ~4.8 minutes for bromazepam .
  • Calibration : Linear range 1–16 µg/mL (R2^2 > 0.999) and recovery rates >99% . For forced degradation (acid/alkaline hydrolysis), monitor peak splitting to identify degradation products like 3-hydroxy bromazepam .

Advanced: How does the compound behave under hydrolytic stress, and how can degradation pathways be elucidated?

The compound is susceptible to hydrolysis in acidic/alkaline conditions, forming 2-amino-5-bromobenzoic acid and pyridine derivatives. Methodological steps include:

  • Kinetic Studies : Conduct pH-varied stability tests (pH 1–12) at 40–60°C, sampling at intervals for HPLC analysis .
  • Mechanistic Probes : Use LC-MS to identify intermediates. For example, under acidic conditions, protonation of the amide group initiates cleavage, confirmed by 13C NMR^{13}\text{C NMR} shifts (loss of carbonyl signal at ~170 ppm) .
  • Computational Modeling : Apply DFT calculations to predict reactive sites (e.g., carbonyl carbon electrophilicity) .

Advanced: What is the compound’s role in synthesizing 1,4-benzodiazepines like bromazepam?

The compound serves as a precursor in bromazepam synthesis:

  • Step 1 : React with glycine ethyl ester hydrochloride in pyridine under reflux to form the benzodiazepine core .
  • Step 2 : Optimize cyclization using microwave-assisted synthesis (100°C, 30 minutes) to improve yield (>85%) versus traditional reflux (6 hours, 72%) .
  • Impurity Control : Monitor residual starting material via HPLC, ensuring <0.1% impurity per ICH guidelines .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (Hazard Statements: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261, P264 precautions) .
  • Storage : Keep in amber glass at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Advanced: How can contradictory spectral data (e.g., 13C NMR^{13}\text{C NMR}13C NMR vs. XRD) be resolved?

Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility:

  • Dynamic NMR : Perform variable-temperature 1H NMR^{1}\text{H NMR} (e.g., 25–80°C) to detect rotational barriers in the benzoyl group .
  • XRD Validation : Compare with single-crystal data (e.g., CCDC entries) to confirm bond angles and torsional strain .
  • DFT Simulations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to reconcile experimental vs. theoretical shifts .

Advanced: What strategies improve yield in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki-Miyaura couplings; the latter increases yield by 20% in aryl boronate reactions .
  • Solvent Effects : Use DMF/H2_2O (9:1) for better solubility of brominated intermediates .
  • Microwave Assistance : Reduce reaction time from 24 hours to 45 minutes while maintaining >90% yield .

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